5-Fluoropyridin-2-ol hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-fluoro-1H-pyridin-2-one;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO.BrH/c6-4-1-2-5(8)7-3-4;/h1-3H,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDOBQBFOISHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1F.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 5 Fluoropyridin 2 Ol Hydrobromide
Reactivity Profiles of the Pyridin-2-ol Core
The reactivity of 5-Fluoropyridin-2-ol hydrobromide is intrinsically linked to the chemical nature of its pyridin-2-ol core. This heterocyclic system exhibits a fascinating interplay of tautomerism and electronic effects, which are further modulated by the presence of the fluorine substituent.
A pivotal characteristic of the pyridin-2-ol scaffold is its existence in a tautomeric equilibrium between the 2-hydroxypyridine (B17775) and 1H-pyridin-2-one forms. wikipedia.org This phenomenon, known as prototropic tautomerism, involves the intramolecular migration of a hydrogen atom. wikipedia.org In the case of 5-fluoropyridin-2-ol, this equilibrium dictates whether the molecule behaves as an aromatic alcohol or a cyclic amide.
The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents on the pyridine (B92270) ring. Generally, the 1H-pyridin-2-one tautomer is the more stable and predominant form in most solvents. researchgate.net This stability is attributed to the greater strength of the C=O double bond compared to the C=N double bond and the amide resonance stabilization in the 1H-pyridin-2-one form.
The predominance of the 1H-pyridin-2-one tautomer has significant implications for the reactivity of this compound. Reactions that typically occur at the hydroxyl group of a phenol, for instance, may be less favorable. Conversely, the amide-like character of the 1H-pyridin-2-one form can influence its participation in reactions such as N-alkylation or acylation. The presence of the fluorine atom can further influence the tautomeric equilibrium through its electronic effects.
Table 1: Tautomeric Forms of 5-Fluoropyridin-2-ol
| Tautomer | Structure | Key Features |
| 2-Hydroxypyridine form | Aromatic ring with a hydroxyl substituent. | Exhibits phenolic character. |
| 1H-Pyridin-2-one form | Cyclic amide structure. | Generally the more stable tautomer. Possesses amide-like reactivity. |
The fluorine atom at the 5-position of the pyridin-2-ol ring exerts a profound influence on the molecule's reactivity through a combination of electronic and steric effects. acs.org
Electronic Effects:
Inductive Effect: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). nih.gov This effect decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. This is particularly relevant for nucleophilic aromatic substitution (SNAr) reactions. The increased acidity of the N-H bond in the 1H-pyridin-2-one tautomer is another consequence of this inductive withdrawal. nih.gov
Mesomeric Effect: Fluorine also possesses lone pairs of electrons that can be donated to the aromatic system through a positive mesomeric effect (+M). However, due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms in the ring, this effect is generally weaker than its inductive effect, especially in pyridines. nih.gov
Steric Effects:
The fluorine atom is relatively small, so its steric hindrance is generally considered minimal compared to other halogens. acs.org This allows for a wider range of nucleophiles and reactants to approach the pyridine ring without significant steric impediment.
Reaction Mechanisms of Transformations Involving this compound
The unique electronic properties of this compound make it a valuable substrate in various chemical transformations, particularly in nucleophilic aromatic substitution and transition metal-catalyzed reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, especially when they are substituted with electron-withdrawing groups. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex. total-synthesis.comnih.gov The subsequent departure of a leaving group restores the aromaticity of the ring.
In the context of 5-fluoropyridin-2-ol, the fluorine atom can act as a leaving group, although its high bond strength with carbon makes this less common than with other halogens unless the ring is highly activated. More significantly, the electron-withdrawing nature of the fluorine atom activates the pyridine ring towards nucleophilic attack at other positions, particularly the carbon atoms ortho and para to the activating group. masterorganicchemistry.com The pyridinone oxygen can also influence the regioselectivity of the attack.
The reaction is typically accelerated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com The nitrogen atom in the pyridine ring itself acts as an electron-withdrawing group, further facilitating SNAr reactions. wikipedia.org
Table 2: Factors Influencing SNAr Reactions of Fluoropyridinols
| Factor | Influence on SNAr |
| Fluorine Substituent | Increases electrophilicity of the ring via the inductive effect. |
| Pyridine Nitrogen | Acts as an electron-withdrawing group, activating the ring. |
| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. |
| Leaving Group | The nature of the leaving group influences the elimination step. |
Derivatives of 5-fluoropyridin-2-ol are versatile participants in transition metal-catalyzed reactions, serving both as substrates and as precursors to important ligands. nih.govmdpi.com
As Substrates:
The C-F bond, while strong, can be activated and functionalized using transition metal catalysts. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com While direct C-F bond activation for cross-coupling is challenging, fluorinated pyridinols can be converted to more reactive derivatives (e.g., triflates) to facilitate these transformations.
As Ligands:
The pyridin-2-ol moiety, after deprotonation, can act as a bidentate ligand, coordinating to a metal center through both the nitrogen and the oxygen atoms. The presence of the fluorine substituent can modulate the electronic properties of the resulting metal complex. The electron-withdrawing nature of fluorine can influence the electron density at the metal center, thereby affecting its catalytic activity and selectivity. For instance, 2-pyridone ligands have been employed in palladium-catalyzed C-H activation reactions. nsf.gov
Understanding the precise mechanisms of reactions involving this compound often requires the use of advanced analytical and computational techniques to probe the fleeting existence of reaction intermediates.
Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and characterize intermediates, including Meisenheimer complexes in SNAr reactions, provided they have sufficient stability.
Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity of reactions. nih.gov These computational studies provide valuable insights into the electronic structure and reactivity of the molecules involved.
Isotopic Labeling: The use of isotopes, such as ¹⁸F, can help to elucidate reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. This has been particularly useful in studying fluorination and defluorination reactions. nih.gov
By combining these advanced probes, chemists can gain a detailed understanding of the intricate mechanistic details that govern the reactivity of this compound and its derivatives.
Chemical Stability and Decomposition Pathways of the Hydrobromide Salt
The hydrobromide salt of 5-fluoropyridin-2-ol, a key intermediate in various chemical syntheses, possesses a degree of stability that is crucial for its storage and effective utilization in subsequent reactions. While comprehensive, dedicated studies on the long-term stability and specific decomposition pathways of this compound are not extensively detailed in publicly available literature, insights into its stability can be inferred from its synthesis and general chemical principles.
The formation of the hydrobromide salt itself is a common strategy to enhance the stability and handling of pyridine-based compounds. The salt form typically exhibits a higher melting point and reduced vapor pressure compared to the free base, which can mitigate degradation due to volatility and environmental factors.
One of the documented synthesis methods for 5-fluoro-2-hydroxypyridine (B1303129) (the free base of the target compound) involves the treatment of 2-methoxy-5-fluoropyridine with 48% hydrobromic acid (HBr) in water at a temperature of 100°C for 6 hours. chemicalbook.com The successful isolation of the desired product under these relatively harsh conditions—prolonged heating in a strong acid—suggests that the resulting this compound possesses considerable thermal and acidic stability.
Detailed research findings on the specific decomposition pathways of this compound are not readily found in the surveyed scientific literature. However, based on the structure of the molecule, potential decomposition routes under forcing conditions (e.g., very high temperatures, strong bases, or UV radiation) could involve the cleavage of the C-F or C-O bonds, or polymerization. It is important to note that this is speculative and would require experimental validation.
For practical laboratory use, it is generally recommended to store the hydrobromide salt in a cool, dry environment, away from strong oxidizing agents and bases to ensure its integrity over time.
Derivatization Strategies and Advanced Synthetic Transformations
Functionalization Approaches for the Fluoropyridine Ring System
The presence of a fluorine atom, a hydroxyl group, and multiple addressable positions on the pyridine (B92270) ring offers a rich platform for a variety of functionalization reactions. These transformations can be broadly categorized into carbon-carbon bond forming reactions and heteroatom-mediated derivatizations.
The pyridine ring of 5-fluoropyridin-2-ol and its derivatives can be functionalized through various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular frameworks.
Suzuki-Miyaura Coupling: The bromine atom in derivatives such as 3-bromo-5-fluoropyridin-2-ol (B1519481) serves as an excellent handle for Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of the bromine at position 3 activates the pyridine ring for this transformation. For instance, coupling with arylboronic acids can be achieved using a palladium catalyst like Pd(PPh₃)₄ in the presence of a base such as potassium carbonate. This reaction allows for the introduction of various aryl and heteroaryl substituents onto the pyridine scaffold.
Sonogashira Coupling: The Sonogashira coupling provides a powerful method for the formation of carbon-carbon triple bonds. A notable application involves a Sonogashira-cyclization sequence starting from 3-iodo-5-fluoropyridin-2-ol. This derivative can be coupled with terminal alkynes, such as phenylacetylene, using a palladium-copper catalyst system (PdCl₂(PPh₃)₂/CuI). The resulting ortho-alkynyl intermediate can then undergo electrophilic cyclization to furnish fused heterocyclic systems like furopyridines. evitachem.com
While direct examples of Heck reactions with 5-fluoropyridin-2-ol are not extensively documented in readily available literature, the reactivity of related halogenated pyridinols in palladium-catalyzed reactions suggests its potential as a substrate for such transformations.
Table 1: Examples of Carbon-Carbon Bond Forming Reactions with 5-Fluoropyridin-2-ol Derivatives
| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 3-Bromo-5-fluoropyridin-2-ol | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted fluoropyridinol | |
| Sonogashira | 3-Iodo-5-fluoropyridin-2-ol | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Alkynyl-substituted fluoropyridinol | evitachem.com |
The hydroxyl and nitrogen atoms of the 5-fluoropyridin-2-ol scaffold provide nucleophilic sites for the introduction of various alkyl and aryl groups. The regioselectivity of these reactions is a key consideration in synthetic design.
O-Alkylation: The hydroxyl group of 5-fluoropyridin-2-ol and its derivatives can be readily alkylated under basic conditions. For example, the O-alkylation of 4-bromo-5-fluoropyridin-2-ol with ethyl 2-iodo-4-methylpentanoate can be achieved using potassium carbonate as the base in acetonitrile. google.com This reaction proceeds at the oxygen atom to form the corresponding ether linkage. In another example, 5-fluoropyridin-2-ol can be reacted with 3-(chloromethyl)pyrrolidine (B1603578) hydrochloride in the presence of a base to yield the O-alkylated product.
N-Alkylation vs. O-Alkylation: The tautomeric nature of 2-hydroxypyridines, existing in equilibrium with their 2-pyridone form, presents a challenge in achieving selective N- or O-alkylation. The outcome of the alkylation reaction is often influenced by factors such as the nature of the alkylating agent, the base, and the solvent. To mitigate competing O-alkylation during other transformations, the hydroxyl group can be protected, for instance, with a tert-butyldimethylsilyl (TBS) group. While specific studies detailing the regioselectivity of N-alkylation for 5-fluoropyridin-2-ol are not abundant, the general principles of pyridone chemistry suggest that careful optimization of reaction conditions is necessary to favor N-alkylation over the thermodynamically often preferred O-alkylation.
Application as a Core Scaffold in Complex Molecule Synthesis
The functionalized derivatives of 5-fluoropyridin-2-ol serve as versatile building blocks for the construction of more elaborate molecular structures, including polycyclic and fused heterocyclic systems.
The strategic placement of functional groups on the 5-fluoropyridin-2-ol ring allows for its incorporation into larger, more complex heterocyclic systems through various cyclization strategies.
A prime example is the synthesis of the furo[3,2-b]pyridine (B1253681) core. This can be achieved through a Sonogashira coupling of 3-iodo-5-fluoropyridin-2-ol with a terminal alkyne, followed by an electrophilic cyclization of the resulting ortho-alkynyl intermediate. This palladium-catalyzed approach provides a milder alternative to harsh dehydrative conditions for the construction of this fused ring system. evitachem.com
Furthermore, various patents highlight the use of 5-fluoropyridin-2-ol and its bromo- and nitro-derivatives as key intermediates in the synthesis of therapeutically relevant compounds. For instance, 5-fluoro-3-nitropyridin-2-ol, which can be synthesized from 5-fluoropyridin-2-ol, serves as a precursor for 3-amino-5-fluoropyridin-2-ol, a valuable intermediate for further elaboration into complex heterocyclic structures. googleapis.comgoogle.com
While the direct application of 5-fluoropyridin-2-ol hydrobromide as a precursor for supramolecular components is not extensively detailed in the reviewed literature, its structural features suggest potential in this area. The presence of hydrogen bond donors (hydroxyl and N-H in the pyridone tautomer) and acceptors (pyridine nitrogen and fluorine atom), along with the potential for π-π stacking interactions of the aromatic ring, makes it a candidate for the design of self-assembling systems. The fluorine atom, in particular, can participate in non-covalent interactions that can influence crystal packing and the formation of extended frameworks. Further research is warranted to explore the utility of this compound and its derivatives in the field of supramolecular chemistry.
Advanced Spectroscopic Characterization and Structural Analysis
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. rsc.org For "5-Fluoropyridin-2-ol hydrobromide," a single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles, confirming the covalent structure and absolute configuration. rsc.org
This technique would be crucial in definitively establishing the predominant tautomeric form—either the pyridin-2-ol or the pyridin-2(1H)-one—present in the crystal lattice. Furthermore, the analysis would reveal the ionic nature of the hydrobromide salt, detailing the location of the bromide anion relative to the protonated fluoropyridinol cation. Intermolecular interactions, such as hydrogen bonding between the protonated ring nitrogen or the hydroxyl group and the bromide anion, as well as potential π–π stacking interactions between pyridine (B92270) rings, would be meticulously mapped. nih.govosti.gov The crystal packing arrangement, whether it forms simple motifs or more complex extended networks, would also be elucidated. nih.govosti.gov While specific crystallographic data for "this compound" is not publicly available, analysis of related structures, such as copper complexes with pyridyl-phenanthroline ligands, demonstrates the power of this technique to reveal detailed packing motifs and interlayer distances. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the molecular backbone and the nature and position of substituents.
Substituted 2-pyridones, such as 5-fluoropyridin-2-ol, can exist in a dynamic equilibrium between two tautomeric forms: the hydroxy-pyridine form (A) and the pyridin-2-one form (B). High-resolution NMR spectroscopy in various solvents is the primary method for investigating this tautomerism. psu.edursc.org The chemical shifts of the ring protons and carbons are highly sensitive to the electronic distribution, which differs significantly between the two tautomers.
For instance, the carbon atom at the 2-position (C2) is expected to show a significant downfield shift in the pyridin-2-one tautomer (typically >160 ppm) compared to the hydroxy-pyridine form, due to its carbonyl character. youtube.com Similarly, the chemical shift of the proton attached to the ring nitrogen (in the pyridin-2-one form) or the oxygen (in the hydroxy-pyridine form) provides direct evidence for the predominant tautomer. researchgate.net Advanced NMR techniques, such as Secondary Isotope Multiplet NMR Spectroscopy of Partially Labelled Entities (SIMPLE), can provide definitive evidence of the existing tautomeric form in solution, even in cases of fast exchange. psu.edursc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of 5-Fluoropyridin-2-ol
| Atom | Tautomer A (Hydroxy-pyridine) Predicted δ (ppm) | Tautomer B (Pyridin-2-one) Predicted δ (ppm) | Key Differentiating Features |
| ¹H NMR | |||
| H3 | ~6.8 - 7.2 | ~6.2 - 6.6 | H3 is typically more shielded in the -one form. |
| H4 | ~7.4 - 7.8 | ~7.2 - 7.6 | H4 shows coupling to both H3 and fluorine. |
| H6 | ~7.9 - 8.3 | ~7.5 - 7.9 | H6 is deshielded by the adjacent nitrogen. |
| OH/NH | ~9.0 - 12.0 (broad) | ~11.0 - 13.0 (broad) | Position and exchange rate are solvent-dependent. |
| ¹³C NMR | |||
| C2 | ~155 - 160 | ~160 - 165 | Significant downfield shift in the pyridin-2-one form. |
| C3 | ~110 - 115 | ~105 - 110 | Shielded in the pyridin-2-one form. |
| C4 | ~135 - 140 (d, JCF) | ~130 - 135 (d, JCF) | Exhibits C-F coupling. |
| C5 | ~145 - 155 (d, JCF) | ~140 - 150 (d, JCF) | Large downfield shift due to fluorine attachment. |
| C6 | ~140 - 145 | ~135 - 140 | Deshielded by adjacent nitrogen. |
Note: These are estimated values based on data for similar pyridin-2-ol and pyridin-2-one systems. Actual values may vary based on solvent and concentration.
In situ NMR spectroscopy is a powerful technique for studying reaction mechanisms by monitoring the transformation of reactants into products in real-time. researchgate.net This method allows for the detection of transient intermediates and byproducts that might be missed by conventional analysis of the final reaction mixture.
For a compound like 5-fluoropyridin-2-ol, in situ NMR could be employed to investigate various reactions. For example, in an O-alkylation reaction, monitoring the ¹H and ¹⁹F NMR spectra over time would allow for the tracking of the disappearance of the starting material and the appearance of the O-alkylated product. rsc.org This could help to optimize reaction conditions, such as temperature, catalyst loading, and reaction time. Furthermore, the technique can be used to study the formation of reactive intermediates, such as the generation of quaternary N-(2-pyridyl)-DABCO salts from pyridine-N-oxides, which are then intercepted by nucleophiles. researchgate.net Such studies provide invaluable insights into reaction kinetics and pathways, facilitating the development of efficient synthetic protocols. nih.gov
Mass Spectrometry Techniques for Mechanistic Pathway Elucidation
Mass spectrometry (MS) is a critical analytical technique that provides information about the molecular weight and elemental composition of a compound through the generation and detection of gas-phase ions. nih.gov High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high precision, allowing for the confident assignment of its elemental formula.
The fragmentation pattern observed in the mass spectrum, typically generated by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), offers structural clues. libretexts.orglibretexts.org For 5-Fluoropyridin-2-ol, the molecular ion peak (M⁺·) would confirm its molecular weight. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals. Based on the analysis of related halogenated pyridinols, expected fragmentation pathways could include the loss of a fluorine atom, a hydrogen cyanide (HCN) molecule from the ring, or a carbon monoxide (CO) molecule from the pyridin-2-one tautomer. researchgate.netyoutube.com Analyzing these fragmentation patterns helps in confirming the structure and can be used to distinguish between isomers. youtube.com
Table 2: Predicted EI-MS Fragmentation Pattern for 5-Fluoropyridin-2-ol (C₅H₄FNO)
| m/z Value | Proposed Fragment | Lost Neutral Fragment | Significance |
| 113 | [C₅H₄FNO]⁺· | - | Molecular Ion (M⁺·) |
| 112 | [C₅H₃FNO]⁺· | H· | Loss of a hydrogen radical |
| 85 | [C₄H₃FO]⁺· | HCN | Loss of hydrogen cyanide from the ring |
| 84 | [C₅H₄N]⁺· | CO + F· | Loss of CO (from keto-form) and fluorine |
| 66 | [C₄H₄N]⁺ | F· + HCN | Loss of fluorine and hydrogen cyanide |
Note: The relative intensities of these peaks would depend on the stability of the resulting fragment ions.
Advanced Optical Spectroscopies (e.g., UV-Vis, Fluorescence, for Electronic Structure and Interaction Studies)
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic structure of a molecule by measuring the absorption and emission of light, respectively. biocompare.com These techniques are sensitive to the π-electron system and the presence of chromophores and auxochromes within the molecule.
The UV-Vis spectrum of 5-fluoropyridin-2-ol is expected to show characteristic absorptions corresponding to π→π* and n→π* electronic transitions within the aromatic ring. researchgate.net The position and intensity of these absorption bands are influenced by the tautomeric equilibrium and the electronic effects of the fluorine and hydroxyl/oxo substituents. For example, the nitro group in 4-Bromo-5-fluoro-3-nitropyridin-2-ol acts as a strong chromophore, significantly shifting absorption into the visible region. researchgate.net Similarly, the fluorine atom and the hydroxyl group in 5-fluoropyridin-2-ol will modulate the energy of the molecular orbitals, leading to a characteristic absorption profile.
Fluorescence spectroscopy, which measures the light emitted from a molecule as it returns from an excited electronic state to the ground state, can provide further information. biocompare.com While not all molecules are fluorescent, studying the fluorescence quantum yield and lifetime can reveal details about the excited state dynamics and non-radiative decay pathways. Changes in the fluorescence spectrum upon interaction with other molecules or changes in the local environment can be used to study binding events and conformational changes. researchgate.net
Table 3: Predicted UV-Vis Absorption Maxima for 5-Fluoropyridin-2-ol
| Transition Type | Predicted λmax Range (nm) | Notes |
| π→π | ~220 - 240 | High-energy transition within the pyridine π-system. |
| π→π | ~280 - 310 | Lower-energy transition, sensitive to substitution and tautomeric form. |
| n→π | ~320 - 350 | Typically a weak absorption, involving non-bonding electrons on oxygen/nitrogen. May be obscured by stronger π→π bands. |
Note: These are estimated values. The exact λmax and molar absorptivity (ε) would need to be determined experimentally in a specific solvent. researchgate.net
Uncharted Territory: The Computational Chemistry of this compound Remains Largely Unexplored
The exploration of a molecule's properties through computational chemistry, utilizing methods such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF), provides profound insights into its behavior. These theoretical investigations are crucial for understanding molecular orbitals, electron density distributions, and the energetics of different forms a molecule can adopt, such as tautomers. For instance, the tautomeric equilibrium between the pyridinol and pyridone forms is a fundamental aspect of hydroxypyridine chemistry, and computational studies are essential to quantify the relative stabilities of these forms.
Furthermore, computational modeling is a powerful tool for elucidating reaction mechanisms. Through the mapping of reaction pathways and the analysis of transition states, chemists can predict the reactivity and selectivity of a compound in various organic transformations. This predictive capability is invaluable for designing new synthetic routes and for understanding the fundamental principles governing chemical reactions.
The prediction and interpretation of spectroscopic parameters, such as NMR and IR spectra, through computational methods also play a vital role in chemical research. These predictions can aid in the identification and characterization of compounds, and can provide a deeper understanding of their molecular structure and bonding.
Despite the potential for rich scientific inquiry, it appears that this compound has not yet been the subject of such in-depth computational studies. The absence of this research in the public domain means that a detailed analysis, as outlined in the requested article structure, cannot be provided at this time. The scientific community awaits future research that will shed light on the intricate computational and theoretical characteristics of this particular fluorinated pyridinol derivative.
Computational Chemistry and Theoretical Investigations of 5 Fluoropyridin 2 Ol Hydrobromide
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
A key aspect of the conformational landscape of 5-Fluoropyridin-2-ol is its tautomerism, existing in equilibrium between the -ol (enolic) and -one (keto) forms. wuxibiology.comnih.gov Computational studies on 2-pyridone and its derivatives have shown that the position of this equilibrium is sensitive to the surrounding environment, including the solvent. wuxibiology.com In the gas phase, the enolic 2-hydroxypyridine (B17775) form is often slightly favored, whereas in polar solvents, the keto 2-pyridone form tends to be more stable. nih.gov For 5-Fluoropyridin-2-ol, the fluorine substituent's inductive effect can further influence this equilibrium. nih.gov
MD simulations can elucidate the dynamics of this tautomerization process and the conformational preferences of the molecule in different environments. For instance, simulations could track the rotational barriers of the hydroxyl group in the -ol form and the puckering of the ring in the -one form. In the context of the hydrobromide salt, MD simulations would be particularly useful in modeling the interactions between the pyridinium (B92312) cation and the bromide anion, as well as their solvation shells in aqueous solution.
A hypothetical MD simulation of 5-Fluoropyridin-2-ol hydrobromide in an aqueous environment would likely reveal a stable, solvated complex where the bromide ion is in close proximity to the protonated nitrogen of the pyridinium ring. The simulation would also capture the dynamic hydrogen bonding network between the compound, the bromide ion, and the surrounding water molecules. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from such a simulation would provide quantitative measures of the system's stability and the flexibility of different parts of the molecule, respectively. mdpi.com
Table 1: Key Parameters from a Hypothetical MD Simulation of this compound
| Parameter | Description | Predicted Behavior |
| Tautomeric State | The predominant isomeric form of the molecule. | Likely the pyridin-2-one form in polar solvents, stabilized by interactions with the solvent and the bromide ion. |
| Conformational Flexibility | The degree of rotational and vibrational freedom within the molecule. | The pyridinone ring is expected to be relatively rigid, with some flexibility in the exocyclic N-H and C-F bonds. |
| Solvation Shell | The arrangement of solvent molecules around the solute. | A well-defined solvation shell of water molecules is expected to form around the charged species, with strong hydrogen bonding interactions. |
| Ion Pairing | The proximity and orientation of the pyridinium cation and bromide anion. | The bromide ion is predicted to form a contact ion pair with the protonated nitrogen, influenced by the solvent environment. |
Theoretical Studies of Halogen and Hydrogen Bonding Interactions
Theoretical calculations, particularly those based on density functional theory (DFT), are instrumental in characterizing the non-covalent interactions that govern the structure and properties of molecular systems. nih.govnih.gov For this compound, both halogen and hydrogen bonding play crucial roles in its crystal packing and interactions in solution.
Halogen Bonding:
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govnih.gov The strength of a halogen bond depends on the polarizability of the halogen atom and the nature of the substituent on the carbon to which it is attached. In the case of 5-Fluoropyridin-2-ol, the fluorine atom can participate in halogen bonding, although fluorine is generally the weakest halogen bond donor among the halogens. nih.gov
Theoretical studies on related halogenated compounds have shown that the C-F···X interaction, where X is a nucleophile (e.g., an oxygen or nitrogen atom), can influence crystal packing and molecular recognition. nih.govmdpi.com Computational models can predict the geometry and energy of these interactions. For this compound, the bromide ion or the oxygen atom of a neighboring molecule could act as a halogen bond acceptor.
Hydrogen Bonding:
Hydrogen bonding is a predominant intermolecular force in this compound. In its protonated pyridin-2-one form, the N-H group is a strong hydrogen bond donor. The carbonyl oxygen is a potent hydrogen bond acceptor. In the hydrobromide salt, the protonated nitrogen of the pyridinium ring forms a strong hydrogen bond with the bromide anion.
Computational studies on similar systems, such as N-halosuccinimide and pyridine (B92270) derivatives, have quantified the energies of various hydrogen bonds. nih.gov These studies reveal that hydrogen bond energies can be substantial, significantly influencing the structure and stability of the resulting complexes. DFT calculations can be used to determine the bond dissociation energies, bond lengths, and vibrational frequencies associated with these hydrogen bonds, providing a detailed picture of their strength and nature.
In the solid state, these hydrogen and halogen bonding interactions would lead to a complex, three-dimensional supramolecular architecture. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular contacts in the crystal lattice. nih.gov
Table 2: Predicted Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Predicted Strength |
| Hydrogen Bond | N-H (pyridinium) | Br⁻ (anion) | Strong |
| Hydrogen Bond | N-H (pyridinium) | O=C (neighboring molecule) | Moderate to Strong |
| Hydrogen Bond | C-H (ring) | Br⁻ (anion) / O=C (neighboring molecule) | Weak |
| Halogen Bond | C-F | Br⁻ (anion) / O=C (neighboring molecule) | Weak |
Supramolecular Chemistry and Non Covalent Interactions Involving Pyridinol Hydrobromides
Halogen Bonding Interactions in Self-Assembled Systems
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, contrary to its general electronegativity. This occurs due to an anisotropic distribution of electron density on the halogen's surface, creating a region of positive electrostatic potential known as a σ-hole. youtube.com In the context of 5-Fluoropyridin-2-ol hydrobromide, both the fluorine and the covalently bound bromine (if it were a bromo-substituted analogue) could potentially act as halogen bond donors.
Research on various halopyridines and their salts has demonstrated that protonation or N-methylation significantly enhances the σ-hole's positive potential, making the halogen atom a more potent halogen bond donor. nih.gov This principle suggests that the fluorine atom on the protonated pyridinium (B92312) ring of this compound would be a more effective halogen bond donor than in its neutral counterpart. The strength of these interactions generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. nih.gov
In the crystal lattice, the bromide anion (Br⁻) supplied by the hydrobromide salt is an excellent halogen bond acceptor. Therefore, self-assembled systems of this compound could feature C-F···Br⁻ halogen bonds. These interactions, often working in concert with hydrogen bonds, can direct the formation of specific supramolecular architectures, such as chains or layers. ju.edu.jo Studies on related halopyridinium iodides show that halogen bonds can be as influential as hydrogen bonds in determining the final crystal packing. nih.gov
| Potential Halogen Bond Participants in this compound | Role | Notes |
| Pyridine (B92270) Ring Fluorine (C-F) | Donor | Enhanced by the positive charge on the protonated pyridinium ring. nih.gov |
| Bromide Anion (Br⁻) | Acceptor | Acts as a Lewis base (nucleophile) interacting with the σ-hole. |
Hydrogen Bonding Architectures and Crystal Engineering
Hydrogen bonding is arguably the most critical non-covalent interaction in crystal engineering, the discipline of designing solid-state structures with desired properties. ul.ieresearchgate.net The directional and specific nature of hydrogen bonds allows for the predictable assembly of molecules into well-defined patterns, or synthons. nsf.gov this compound is equipped with multiple sites for strong hydrogen bonding.
The primary hydrogen bond donors are the acidic proton on the pyridinium nitrogen (N⁺-H) and the proton of the hydroxyl group (O-H). The bromide anion (Br⁻) is a strong hydrogen bond acceptor. Additional, weaker acceptor sites include the hydroxyl oxygen and the fluorine atom. The interplay between these donors and acceptors can give rise to a complex and robust hydrogen-bonded network. mdpi.com In similar pyridinium salt structures, hydrogen-bonded chains and more intricate 3D networks are commonly observed. rsc.org The presence of multiple functional groups allows for the formation of diverse synthons, which can be leveraged to control the crystal packing and, consequently, the material's physical properties. For instance, the carbonate salt of a related 2,6-pyridine-bis(iminoguanidine) forms a complex network involving carbonate anions, cations, and water molecules, demonstrating the power of hydrogen bonding in creating stable crystalline solids. mdpi.com
| Potential Hydrogen Bonding Sites and Synthons | Donor/Acceptor | Potential Synthon |
| Pyridinium N⁺-H | Donor | N⁺-H···Br⁻, N⁺-H···O |
| Hydroxyl O-H | Donor | O-H···Br⁻, O-H···O, O-H···F |
| Bromide Anion (Br⁻) | Acceptor | Strong acceptor for N⁺-H and O-H donors. |
| Hydroxyl Oxygen | Acceptor | Can accept from N⁺-H or O-H. |
| Fluorine Atom | Weak Acceptor | Can participate in weaker C-H···F or O-H···F interactions. |
Anion and Cation Recognition Properties of the Hydrobromide Moiety and Pyridinol Scaffold
Molecular recognition is a cornerstone of supramolecular chemistry, involving the specific binding of a host molecule to a guest ion or molecule. The structural features of this compound make its pyridinol scaffold a potential candidate for ion recognition.
Anion Recognition: The pyridinium N⁺-H and hydroxyl O-H groups are excellent hydrogen bond donors, creating a potential binding pocket for anionic guests. nih.gov Synthetic receptors often use such arrangements of hydrogen bond donors to achieve selective anion binding. mdpi.com While the compound exists as a hydrobromide salt, the pyridinol scaffold could act as a receptor for other anions in solution, competing with the bromide ion. The selectivity for different anions (e.g., dihydrogen phosphate, chloride) would depend on the geometric arrangement of the donor groups and the complementarity with the anion's shape and charge distribution. mdpi.comnih.gov
Cation Recognition: While the protonated nitrogen in the hydrobromide form is not available for cation coordination, the neutral form of 5-fluoropyridin-2-ol possesses sites suitable for binding cations. The oxygen of the hydroxyl/pyridone group and the π-electron system of the aromatic ring could coordinate with metal ions. The nitrogen atom of the pyridine ring is a well-known coordination site for a vast array of metal cations. nih.gov The presence of the fluorine atom can modulate the electronic properties of the ring, influencing the binding affinity and selectivity for different metal ions.
| Recognition Site | Target Ion Type | Interaction Mechanism |
| N⁺-H and O-H groups | Anions (e.g., H₂PO₄⁻, Cl⁻) | Hydrogen Bonding |
| Pyridinol Oxygen (neutral form) | Cations (e.g., alkali metals, transition metals) | Ion-Dipole, Coordination |
| Pyridine Nitrogen (neutral form) | Cations (e.g., transition metals) | Coordination |
| Pyridine π-system | Cations | Cation-π Interaction |
Design and Synthesis of Supramolecular Polymers and Materials Utilizing Pyridinol Motifs
Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions. researchgate.netdtic.mil This "bottom-up" approach allows for the creation of materials with dynamic properties, such as self-healing and stimuli-responsiveness. The 2-pyridone motif, which exists in tautomeric equilibrium with 2-hydroxypyridine (B17775), is a particularly powerful building block in supramolecular polymerization. It readily forms a stable, self-complementary D-A-A-D (Donor-Acceptor-Acceptor-Donor) hydrogen-bonding array, leading to strong and directional dimerization.
The 5-fluoropyridin-2-ol monomer is an excellent candidate for constructing supramolecular polymers. The core pyridinol/pyridone structure provides the necessary hydrogen bonding sites for chain formation. mdpi.comyoutube.com The synthetic process would involve linking these monomers into long chains through the robust N-H···O and O-H···N hydrogen bonds. The fluorine substituent offers a strategic tool for fine-tuning the properties of the resulting material. It can influence the strength of the hydrogen bonds, modify the solubility of the polymer, and introduce the possibility of halogen bonding as a secondary interaction to further control the polymer's structure and stability. rsc.org The synthesis of such materials often involves simple solution-based methods under mild conditions, highlighting the efficiency of self-assembly processes. rsc.orgrsc.org
| Feature of Pyridinol Motif | Role in Supramolecular Polymerization | Influence of 5-Fluoro Substituent |
| 2-Pyridone/2-Hydroxypyridine Tautomerism | Forms strong, directional hydrogen-bonded dimers. | Can alter the tautomeric equilibrium and hydrogen bond strength. |
| Self-Complementary Hydrogen Bonding | Drives the polymerization process. | Modifies electronic properties of the hydrogen bonding sites. |
| Rigid Aromatic Core | Provides structural integrity to the polymer chain. | Enhances thermal and mechanical stability. |
| Potential for Functionalization | Allows for tuning of material properties. | Introduces potential for halogen bonding and modifies solubility. |
Q & A
Q. What are the established synthetic routes for 5-fluoropyridin-2-ol hydrobromide, and what are the critical reaction parameters?
The synthesis of halogenated pyridines like this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, halogen exchange reactions (e.g., replacing chlorine with fluorine in halopyridines) require precise control of temperature (e.g., 60–80°C) and stoichiometric ratios of reagents like KF or CsF in polar aprotic solvents (DMF or DMSO) . Base selection (e.g., NaH or K₂CO₃) is critical to avoid decomposition of the pyridine ring. Yield optimization often involves iterative adjustments of reaction time and catalyst loading .
Q. How can researchers confirm the purity and structural integrity of this compound?
Key methods include:
- Melting Point Analysis : Compare observed melting points (e.g., 180–183°C for related bromopyridinols) with literature values to assess purity .
- Spectroscopy : Use -NMR to verify fluorine-induced deshielding effects on adjacent protons (e.g., downfield shifts at C3 and C5 positions). -NMR can confirm fluorine substitution patterns .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated in fluorinated pyridine derivatives like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol .
Q. What safety protocols are essential when handling this compound?
Follow OSHA and DOT HAZMAT guidelines for halogenated compounds:
- Use fume hoods to avoid inhalation of hydrobromic acid vapors.
- Wear nitrile gloves and goggles due to potential skin/eye irritation (R36/37/38 classifications) .
- Store at 0°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for fluoropyridine derivatives?
Q. What strategies optimize cross-coupling reactions involving this compound?
For Suzuki or Negishi couplings:
- Pre-activation : Convert the hydroxyl group to a better leaving group (e.g., triflate or tosylate) to enhance reactivity.
- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos Pd G3 for improved turnover in sterically hindered pyridine systems .
- Solvent Effects : Use toluene/THF mixtures to balance solubility and reaction rates. Monitor via TLC (silica gel, ethyl acetate/hexane) .
Q. How can computational modeling enhance the design of fluoropyridine-based bioactive compounds?
- Docking Studies : Predict binding affinities of 5-fluoropyridin-2-ol derivatives to targets like nicotinic acetylcholine receptors (nAChRs) using AutoDock Vina .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .
- MD Simulations : Assess stability of fluorine-mediated hydrogen bonds in aqueous environments (e.g., GROMACS with CHARMM36 force field) .
Q. What interdisciplinary approaches address challenges in scaling fluoropyridine syntheses?
- Flow Chemistry : Minimize side reactions (e.g., hydrobromide decomposition) by controlling residence time and temperature gradients.
- In Situ Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent feed rates dynamically .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer, recyclable solvent systems .
Methodological Guidance
Q. How should researchers design experiments to assess the hydrolytic stability of this compound?
- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours. Quantify degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile).
- Kinetic Profiling : Calculate rate constants () and half-life () under physiological conditions (pH 7.4, 37°C) .
Q. What analytical workflows validate fluoropyridine metabolites in biological matrices?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
